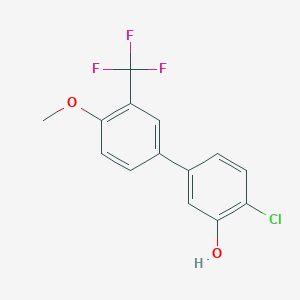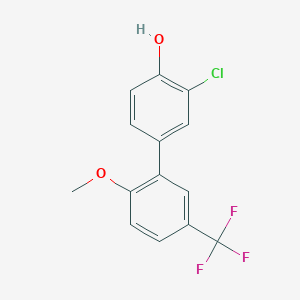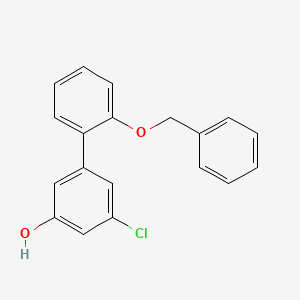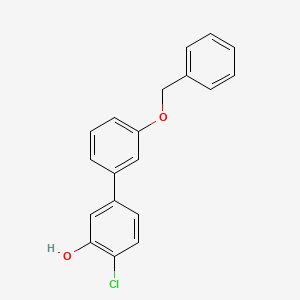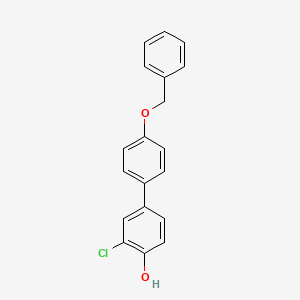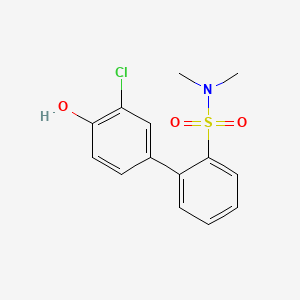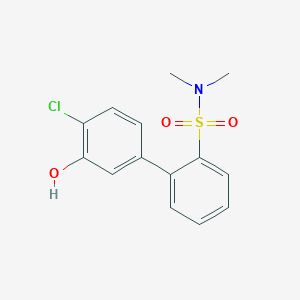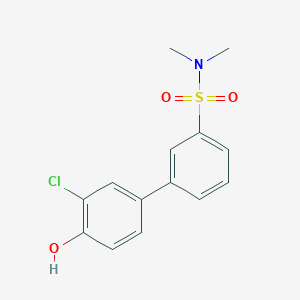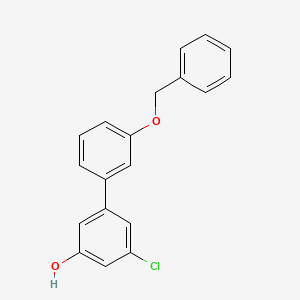
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% (also known as 2-CP) is an organic compound with a wide array of applications and uses. It is a colorless to pale yellow-colored crystalline solid with a molecular weight of 303.63 g/mol and a melting point of 115-117°C. 2-CP is a highly polar compound with a strong affinity for water, making it a useful reagent in a variety of organic synthesis applications. It is also used as a corrosion inhibitor in industrial applications, and as a preservative in food and pharmaceuticals.
Mécanisme D'action
2-CP acts as a reagent in the synthesis of various compounds. In the presence of an aqueous solution, 2-CP is able to react with other compounds to form various products. This reaction is driven by the formation of hydrogen bonds between the hydroxyl group of 2-CP and the other compounds. As a result, the reaction is able to occur in aqueous solution without the need for any additional reagents.
Biochemical and Physiological Effects
2-CP is a non-toxic compound and has no known adverse effects on human health. It is not known to be carcinogenic or mutagenic, and is not classified as a hazardous substance. In addition, 2-CP has been found to have no effect on the reproductive system or on the development of embryos.
Avantages Et Limitations Des Expériences En Laboratoire
2-CP is a highly polar compound, making it a useful reagent in a variety of organic synthesis applications. It is also relatively inexpensive and easy to obtain, making it a convenient reagent for laboratory experiments. However, it is important to note that 2-CP is not as stable as other reagents, and can degrade over time.
Orientations Futures
The use of 2-CP in scientific research is expected to continue to grow in the future. There is potential for its use in the synthesis of various compounds, such as heterocyclic compounds, pharmaceuticals, and other organic compounds. In addition, there is potential for its use in the synthesis of various metal complexes, such as copper(II) and nickel(II) complexes. There is also potential for its use as a corrosion inhibitor in industrial applications, and as a preservative in food and pharmaceuticals. Finally, there is potential for its use in the synthesis of polymers, such as poly(methyl methacrylate) and poly(vinyl chloride).
Méthodes De Synthèse
2-CP is typically synthesized through a reaction between N,N-dimethylsulfamoylchloride and 2-chlorophenol. This reaction is carried out in aqueous solution at room temperature, and yields a 95% pure product. The reaction can be represented as follows:
N,N-dimethylsulfamoylchloride + 2-chlorophenol → 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%
Applications De Recherche Scientifique
2-CP has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds, pharmaceuticals, and other organic compounds. It has also been used in the synthesis of polymers, such as poly(methyl methacrylate) and poly(vinyl chloride). In addition, 2-CP has been used in the synthesis of various metal complexes, such as copper(II) and nickel(II) complexes.
Propriétés
IUPAC Name |
3-(4-chloro-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)12-5-3-4-10(8-12)11-6-7-13(15)14(17)9-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTCKIAIJPJVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382186.png)
